Cas no 5350-68-5 (2-acetyl-2,3-dihydro-1H-inden-1-one)
2-acetyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-acetyl-2,3-dihydroinden-1-one
- 1-oxo-2-acetylindane
- 2-ACETYL-1-INDANONE
- 2-acetyl-2,3-dihydro-1h-inden-1-one
- 2-Acetylbenzocyclopentan-1-one
- 2-acetyl-indan-1-one
- 2-Acetylindan-1-one
- 2-acetylindanone
- AC1L564V
- AC1Q6K5Q
- CTK4J8265
- NSC54
- SureCN856747
- QUIWSCUJFRGKMD-UHFFFAOYSA-N
- CERAPP_31759
- CS-0348335
- DTXSID30863524
- NSC-54
- NS00124817
- EN300-1126154
- DTXSID00276940
- SCHEMBL856747
- 5350-68-5
- DS-003895
- AKOS011019255
- 2-acetyl-2,3-dihydro-1H-inden-1-one
-
- Inchi: 1S/C11H10O2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6H2,1H3
- InChI Key: QUIWSCUJFRGKMD-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2CC1C(C)=O
Computed Properties
- Exact Mass: 174.0681
- Monoisotopic Mass: 174.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.19
- Boiling Point: 310°C at 760 mmHg
- Flash Point: 115.9°C
- Refractive Index: 1.566
- PSA: 34.14
- LogP: 1.63060
2-acetyl-2,3-dihydro-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126154-0.05g |
2-acetyl-2,3-dihydro-1H-inden-1-one |
5350-68-5 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
| Enamine | EN300-1126154-0.1g |
2-acetyl-2,3-dihydro-1H-inden-1-one |
5350-68-5 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
| Enamine | EN300-1126154-0.25g |
2-acetyl-2,3-dihydro-1H-inden-1-one |
5350-68-5 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
| Enamine | EN300-1126154-0.5g |
2-acetyl-2,3-dihydro-1H-inden-1-one |
5350-68-5 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
| Enamine | EN300-1126154-1.0g |
2-acetyl-2,3-dihydro-1H-inden-1-one |
5350-68-5 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1126154-2.5g |
2-acetyl-2,3-dihydro-1H-inden-1-one |
5350-68-5 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
| Enamine | EN300-1126154-5.0g |
2-acetyl-2,3-dihydro-1H-inden-1-one |
5350-68-5 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1126154-10.0g |
2-acetyl-2,3-dihydro-1H-inden-1-one |
5350-68-5 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1126154-1g |
2-acetyl-2,3-dihydro-1H-inden-1-one |
5350-68-5 | 95% | 1g |
$414.0 | 2023-10-26 | |
| Enamine | EN300-1126154-5g |
2-acetyl-2,3-dihydro-1H-inden-1-one |
5350-68-5 | 95% | 5g |
$1199.0 | 2023-10-26 |
2-acetyl-2,3-dihydro-1H-inden-1-one Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-acetyl-2,3-dihydro-1H-inden-1-one
Comprehensive Overview of 2-Acetyl-2,3-dihydro-1H-inden-1-one (CAS No. 5350-68-5): Properties, Applications, and Industry Insights
2-Acetyl-2,3-dihydro-1H-inden-1-one (CAS No. 5350-68-5) is a specialized organic compound with a unique molecular structure, combining an indanone backbone with an acetyl functional group. This ketone derivative has garnered significant attention in pharmaceutical and fragrance research due to its versatile reactivity and potential as a synthetic intermediate. The compound's dihydroindenone framework offers a balance of stability and reactivity, making it valuable for constructing complex molecular architectures.
In recent years, the demand for high-purity 2-acetyl-2,3-dihydro-1H-inden-1-one has increased, particularly in the development of novel flavor and fragrance compounds. Researchers are exploring its use as a precursor for sandalwood-like odorants, addressing the growing market for sustainable alternatives to natural sandalwood extracts. The compound's acetyl-substituted indanone structure contributes to its olfactory characteristics, which are being optimized through molecular modifications.
From a synthetic chemistry perspective, CAS 5350-68-5 serves as a valuable building block in heterocyclic compound synthesis. Its reactivity at both the carbonyl and acetyl positions enables diverse transformations, including condensation reactions and cyclization processes. Pharmaceutical researchers have investigated its potential as a scaffold for bioactive molecule development, particularly in neurological and anti-inflammatory applications, though these studies remain in early stages.
The compound's physicochemical properties have been thoroughly characterized: it typically appears as a pale yellow crystalline solid with moderate solubility in organic solvents like ethanol and acetone. Analytical techniques including HPLC analysis and mass spectrometry are commonly employed for quality control. Recent advancements in green chemistry have prompted investigations into more sustainable production methods for 2-acetyl-2,3-dihydro-1H-inden-1-one, focusing on catalytic processes and renewable starting materials.
In material science applications, derivatives of 5350-68-5 have shown promise as components in organic electronic materials. The conjugated system of the dihydroindenone core, when properly functionalized, can contribute to charge transport properties in OLED materials and photovoltaic devices. This aligns with current industry trends toward developing more efficient and environmentally friendly electronic materials.
Quality specifications for 2-acetyl-2,3-dihydro-1H-inden-1-one vary by application, with pharmaceutical-grade material requiring ≥98% purity and stringent control of residual solvents. Storage recommendations typically suggest protection from light and moisture at controlled room temperature. The compound's stability profile has been evaluated under various conditions to establish appropriate handling protocols and shelf life parameters.
Emerging research directions include exploring the chiral derivatives of this compound for asymmetric synthesis applications. The development of enantioselective routes to optically active 2-acetyl-2,3-dihydro-1H-inden-1-one could open new possibilities in medicinal chemistry and catalyst design. Additionally, computational chemistry approaches are being applied to better understand the compound's electronic structure and reactivity patterns.
From a commercial perspective, CAS 5350-68-5 remains a niche product with specialized suppliers catering to research institutions and industrial laboratories. Market trends indicate growing interest in custom synthesis services for modified indanone derivatives, with this compound serving as a key starting material. Pricing and availability fluctuate based on raw material costs and production scale, with current emphasis on supply chain reliability in the post-pandemic economic landscape.
Environmental and safety assessments of 2-acetyl-2,3-dihydro-1H-inden-1-one suggest it requires standard laboratory precautions for handling organic compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during manipulation. Disposal should follow local regulations for organic chemical waste, with increasing attention to green disposal methods in line with sustainability initiatives.
The future outlook for 5350-68-5 appears promising, particularly as research continues into its applications beyond traditional uses. The compound's structural features make it adaptable to various chemical modifications, positioning it as a potentially valuable intermediate in developing next-generation functional materials and specialty chemicals. Continued innovation in synthetic methodologies and application development will likely drive further interest in this versatile molecule.
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